n-Butyl-2-chloro-n-methyl-4-nitroaniline
Description
Properties
CAS No. |
821776-76-5 |
|---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
N-butyl-2-chloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H15ClN2O2/c1-3-4-7-13(2)11-6-5-9(14(15)16)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
XRGYDNDZLZVRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features:
- A nitro group at the para-position (C4)
- A chlorine atom at the ortho-position (C2)
- N-methyl and N-butyl substituents on the aniline nitrogen
Retrosynthetically, the molecule can be dissected into three key modifications:
- Nitration to introduce the nitro group
- Chlorination for the ortho-chlorine substituent
- Dual alkylation to install N-methyl and N-butyl groups
Strategies must address challenges in regioselectivity, sequential alkylation control, and stability under reaction conditions.
Synthetic Route 1: Sequential Alkylation of 2-Chloro-4-nitroaniline
Preparation of 2-Chloro-4-nitroaniline
2-Chloro-4-nitroaniline serves as a critical intermediate. Patent CN111004141A outlines a chlorination route starting from p-nitroaniline :
- Acylation : React p-nitroaniline with chloroacetyl chloride in toluene/water with Na₂CO₃ (15°C, 2 hrs), yielding 2-chloro-N-(4-nitrophenyl)acetamide (93% yield, 98.3% purity).
- Hydrolysis : Cleave the acetamide under acidic or basic conditions to regenerate the amine.
Alternative methods include direct chlorination using Cl₂ or SO₂Cl₂, though regioselectivity may require directing groups.
N-Alkylation Steps
Introducing N-methyl and N-butyl groups necessitates careful sequential alkylation:
Step 1: N-Methylation
- Reagents : Dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI)
- Conditions :
Step 2: N-Butylation
- Reagents : n-Butyl bromide or tosylate
- Conditions :
Challenges :
- Competitive quaternary ammonium salt formation
- Steric hindrance from the pre-installed methyl group
Synthetic Route 2: Nitro Group Introduction Post-Alkylation
Preparation of N-Methyl-N-butyl-2-chloroaniline
Dual Alkylation of 2-Chloroaniline :
Nitration :
Advantages : Avoids nitro group incompatibility with alkylation reagents.
Comparative Analysis of Methods
Optimization Strategies
Solvent Systems
Catalysis
Emerging Methodologies
Reductive Amination
Industrial-Scale Considerations
Patent CN111004141A highlights critical factors for scalability:
- Cost-effective solvents : Toluene and water reduce operational costs.
- Reagent stoichiometry : 10–20% excess alkylating agents to drive reactions.
- Waste management : Recovery of dichloromethane and unreacted amines via distillation.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-2-chloro-n-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
n-Butyl-2-chloro-n-methyl-4-nitroaniline is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of Nintedanib , a tyrosine kinase inhibitor used for treating idiopathic pulmonary fibrosis. The synthesis of Nintedanib involves several steps where this compound serves as a crucial building block.
Case Study: Synthesis of Nintedanib
A recent study highlighted a novel method for synthesizing the Nintedanib intermediate using this compound. The process involves acyl chlorination followed by methylation, yielding high purity and yield (over 90% purity) under mild reaction conditions, which facilitates large-scale production .
Materials Science
This compound has shown potential in the development of organic materials, particularly in the field of liquid crystal (LC) technology. Its electro-optic properties make it suitable for applications in liquid crystal displays (LCDs) and other optoelectronic devices.
Electro-Optic Properties
Research indicates that doping liquid crystals with this compound enhances their dielectric anisotropy and birefringence, which are critical for improving the performance of LC devices. The compound's ability to modify the phase transition temperatures and response times of LC mixtures offers significant advantages in display technologies .
Chemical Synthesis
The compound is also utilized as a reagent in various chemical reactions, particularly in the synthesis of dyes and pigments. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, making it valuable in producing colorants for textiles and plastics.
Application in Dye Synthesis
This compound is employed as an intermediate in synthesizing disperse dyes. These dyes are crucial for coloring synthetic fibers and have applications across the textile industry.
Biochemical Applications
The compound has been explored for its biochemical properties, including its role as a substrate in enzyme activity studies. Its interaction with various enzymes can provide insights into metabolic pathways and potential therapeutic targets.
Biochemical Pathways
Studies have shown that this compound can participate in hydrolysis reactions involving nitrophenyl phosphates, which are commonly used as models for studying enzymatic activity. This property positions the compound as a useful tool in biochemical research.
Safety and Environmental Considerations
While this compound has numerous applications, safety considerations are paramount due to its potential toxicity. Proper handling and disposal protocols must be followed to mitigate environmental impact and health risks associated with exposure to this compound.
Mechanism of Action
The mechanism of action of n-Butyl-2-chloro-n-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Substituent Position and Toxicity
Substituent positions significantly influence toxicity. Evidence from isolated rat hepatocyte studies highlights:
Key Finding : 2C4NA (same substituent positions as the target compound) induces greater oxidative stress (GSH depletion) and cellular damage compared to its positional isomer 4C2NA . This suggests that the 2-chloro-4-nitro configuration may enhance toxicity.
N-Alkylation Effects
N-alkylation modulates solubility, bioavailability, and metabolic stability. Comparisons include:
Observations :
- Dual N-alkylation (methyl and n-butyl) may sterically hinder metabolic degradation, prolonging biological activity.
Biological Activity
n-Butyl-2-chloro-n-methyl-4-nitroaniline is a chemical compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-nitroaniline derivatives with appropriate alkylating agents. The process may include chlorination steps to introduce the chlorine atom at the 2-position. This compound is structurally related to various nitroanilines, which are known for their biological activities.
1. Antimicrobial Activity
Research indicates that nitroaniline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.3 µg/mL | |
| Escherichia coli | 12.5 µg/mL | |
| Candida albicans | 25 µg/mL |
These findings suggest that this compound may possess comparable or superior antimicrobial efficacy compared to standard antibiotics such as ceftriaxone.
2. Cytotoxic Activity
Cytotoxicity studies have demonstrated that nitro compounds can exhibit varying degrees of toxicity towards different cell lines. The cytotoxic effects are often assessed using assays such as the Artemia salina lethality test.
| Compound | LC50 (µg/mL) | Activity |
|---|---|---|
| This compound | <1000 | Moderate |
| Reference Compound | >1000 | Non-toxic |
The cytotoxicity profile indicates that while some derivatives show promising activity, they may also present risks, necessitating careful evaluation in therapeutic contexts .
3. Anti-inflammatory Effects
Nitro compounds are also known for their anti-inflammatory properties. The presence of the nitro group can enhance the pharmacological profile of these molecules by modulating inflammatory pathways, potentially leading to applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of nitro-substituted anilines, revealing insights into their mechanisms of action and therapeutic potential:
- Antibacterial Mechanisms : A study highlighted that the presence of the nitro group significantly contributes to the antibacterial activity by affecting bacterial cell wall synthesis and function .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the aniline structure can lead to enhanced activity against specific pathogens, emphasizing the importance of substituent positioning on biological efficacy .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of nitroanilines, demonstrating promising results in reducing inflammation and bacterial load in infected tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
